Methyl 3-(5-acetylfuran-2-yl)acrylate
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Overview
Description
Methyl 3-(5-acetylfuran-2-yl)acrylate is an organic compound with the molecular formula C10H10O4. It consists of a furan ring substituted with an acetyl group at the 5-position and an acrylate ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(5-acetylfuran-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 5-acetylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the reaction of 5-acetylfuran-2-carbaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide. This reaction proceeds via a Knoevenagel condensation mechanism, forming the desired acrylate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the reaction of 5-acetylfuran-2-carbaldehyde with methyl acrylate can be carried out in a tubular reactor with triethylamine as a catalyst. This method allows for precise control of reaction conditions and minimizes the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-acetylfuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or diketones.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acrylate group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones or diketones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 3-(5-acetylfuran-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of methyl 3-(5-acetylfuran-2-yl)acrylate involves its reactivity towards nucleophiles and electrophiles. The furan ring and acrylate ester group provide sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar in structure but contains a nitro group instead of an acetyl group.
Methyl 3-(5-formylfuran-2-yl)acrylate: Contains a formyl group instead of an acetyl group.
Methyl 3-(5-methylfuran-2-yl)acrylate: Contains a methyl group instead of an acetyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C10H10O4 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl (E)-3-(5-acetylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-7(11)9-5-3-8(14-9)4-6-10(12)13-2/h3-6H,1-2H3/b6-4+ |
InChI Key |
WHLVOEPZAXKRMA-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(O1)/C=C/C(=O)OC |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C=CC(=O)OC |
Origin of Product |
United States |
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